7-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol
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Overview
Description
7-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a tetrahydronaphthalenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding nitro compound followed by the introduction of the aminomethyl group. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for efficient control of reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
7-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
7-(Aminomethyl)-7-deazaguanine: This compound shares a similar aminomethyl group but differs in its overall structure and biological activity.
5,6,7,8-Tetrahydro-2-naphthol: This compound lacks the aminomethyl group but has a similar tetrahydronaphthalenol core.
Uniqueness
7-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both the aminomethyl group and the tetrahydronaphthalenol structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
136759-30-3 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
7-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H15NO/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h3-4,6,8,13H,1-2,5,7,12H2 |
InChI Key |
KOBHEEMVALUDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1CN)C=C(C=C2)O |
Origin of Product |
United States |
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